molecular formula C13H28ClF2N B3070586 N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride CAS No. 1004517-48-9

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride

Cat. No. B3070586
CAS RN: 1004517-48-9
M. Wt: 271.82 g/mol
InChI Key: JZGNTTPAUKORDN-UHFFFAOYSA-M
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Description

“N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride” is a novel and effective difluorocarbene reagent for O-, S-, N-, C-difluoromethylation under mild conditions . When only 1.2 equivalent of the reagent is used, the difluoromethylated products can be obtained in moderate to excellent yields at low temperatures .


Synthesis Analysis

The synthesis of “this compound” involves difluoromethylation of O-, S-, N-, C-nucleophiles using difluoromethyltri (n-butyl)ammonium chloride as a new difluorocarbene source .


Chemical Reactions Analysis

“this compound” is used in the difluoromethylation of O-, S-, N-, C-nucleophiles . The difluoromethylated products can be obtained in moderate to excellent yields at low temperatures .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 91-93 °C . The molecular weight and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Difluorocarbene Reagent Application

N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride has been identified as an effective difluorocarbene reagent for difluoromethylation under basic conditions. This compound, known as Difluoromethyltri(n-butyl)ammonium chloride, shows promise in O-, S-, N-, and C-difluoromethylation, achieving moderate to excellent yields with only 1.2 equivalent of the reagent (Wang, Huang, & Hu, 2011).

Synthesis of Sulfonating Agents

It has been used in the synthesis of new sulfonating agents, such as Dios chloride, for easy and efficient sulfonation of primary and secondary amines (Sakamoto et al., 2006).

Catalysis in Reductive Amination

This compound plays a role in the catalytic reductive amination of butyraldehyde with ammonia. In this process, it contributes to the formation of various amines, demonstrating its versatility in catalytic applications (Bódis et al., 2005).

Synthesis of Antioxidant Compounds

It has been involved in the synthesis and characterization of new derivatives with potential antioxidant activity. For example, a derivative of Fluoxetine, N,N -dicinnamyl-N-methyl-3-phenyl-3- [4-(trifluoromethyl) phenoxy]butan-1-aminium chloride hydrate, was synthesized and found to have higher antioxidant potential than its parent compounds (Kanwal et al., 2013).

Gas Hydrate Crystal Growth Inhibition

Research has explored its use in inhibiting crystal growth in gas hydrates. Specifically, fluorinated quaternary ammonium salts with monofluorobutyl groups, similar in structure to this compound, have shown effectiveness as low-dosage hydrate inhibitors (Mady & Kelland, 2013).

Safety and Hazards

“N,N-Dibutyl-N-(difluoromethyl)butan-1-aminium chloride” is classified as a dangerous substance. The hazard statements include H311-H315-H319-H331-H335 . Precautionary measures include P261-P280-P305+P351+P338-P302+P352 .

properties

IUPAC Name

tributyl(difluoromethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28F2N.ClH/c1-4-7-10-16(13(14)15,11-8-5-2)12-9-6-3;/h13H,4-12H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGNTTPAUKORDN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)C(F)F.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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